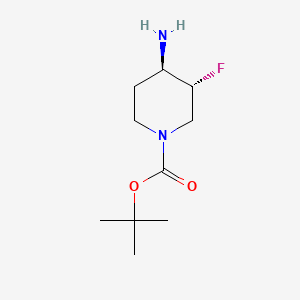

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRYPCAUVKVMLZ-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670500 | |

| Record name | tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907544-16-5 | |

| Record name | tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

CAS Number: 1260612-08-5

This technical whitepaper provides a comprehensive overview of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical properties, a plausible synthetic route, and its significant role in the development of targeted therapies, particularly as a component of Janus kinase (JAK) inhibitors.

Core Compound Properties

This compound is a chiral piperidine derivative featuring a fluorine atom at the 3-position and an amino group at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, facilitating its use in multi-step organic syntheses. The specific stereochemistry, (3R,4R), is crucial for its interaction with biological targets.

| Property | Value |

| CAS Number | 1260612-08-5 |

| Molecular Formula | C₁₀H₁₉FN₂O₂ |

| Molecular Weight | 218.27 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C, sealed in a dry, dark place |

| Purity | Typically available at ≥97% |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic route starts from a suitable protected piperidone precursor. The introduction of the fluorine and amino groups with the desired stereochemistry is a critical step, which could be achieved through various stereoselective methods. A common strategy involves the use of chiral auxiliaries or catalysts. A later step in the synthesis of a related compound involves a debenzylation via hydrogenolysis.

Illustrative Experimental Protocol (based on a related stereoisomer):

-

Step 1: Reductive Amination. A solution of a suitable N-Boc-3-fluoropiperidin-4-one in a solvent such as methanol is treated with a nitrogen source, like benzylamine, and a reducing agent, for instance, sodium triacetoxyborohydride. This reaction would stereoselectively introduce the amino group.

-

Step 2: Deprotection. The resulting N-benzyl group on the amine can be removed via catalytic hydrogenation. A common procedure involves dissolving the compound in methanol, adding a palladium on carbon (Pd/C) catalyst and an ammonium formate solution, and heating the mixture.

-

Step 3: Work-up and Purification. After the reaction, the catalyst is typically removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified using techniques like column chromatography to yield the final this compound.

Characterization:

The final compound would be characterized by standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to elucidate the structure and confirm the presence of all expected functional groups and their stereochemical arrangement.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Role in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

Fluorinated piperidine moieties are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical and pharmacological properties of drug candidates.[1] The introduction of fluorine can influence factors such as metabolic stability, lipophilicity, and binding affinity.

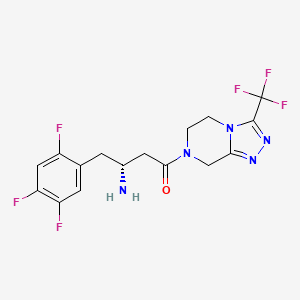

This compound is a valuable building block for the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial cascade involved in cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.

Mechanism of Inhibition

JAK inhibitors containing the (3R,4R)-4-amino-3-fluoropiperidine moiety can be designed to bind to the ATP-binding pocket of the JAK enzymes. The specific stereochemistry and the presence of the fluorine atom can enhance the binding affinity and selectivity of the inhibitor for specific JAK isoforms (e.g., JAK1, JAK2, JAK3, or TYK2). By blocking the activity of JAKs, these inhibitors prevent the downstream phosphorylation of STATs, thereby interrupting the signaling cascade and mitigating the pro-inflammatory or proliferative cellular responses.

Conclusion

This compound is a highly valuable chiral building block in modern drug discovery. Its unique structural features make it a key component in the synthesis of potent and selective JAK inhibitors, which hold significant promise for the treatment of a wide range of autoimmune diseases and cancers. Further research into the synthesis and application of this compound is likely to lead to the development of novel and more effective therapeutic agents.

References

An In-depth Technical Guide on the Chemical Properties of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

This technical guide provides a comprehensive overview of the known chemical and physical properties of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a fluorinated piperidine derivative of interest to researchers and professionals in drug development. Due to the limited availability of data for this specific trans-stereoisomer, this guide also includes comparative data for the more extensively studied cis-isomers, (3S,4R) and (3R,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, to provide a broader context.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its related stereoisomers are summarized in the table below. It is important to note that while properties such as molecular formula and weight are identical across stereoisomers, other physical characteristics and biological activities can vary significantly.

| Property | Value | Stereoisomer | Source |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | (3R,4R), (3S,4R), (3R,4S) | [1][2] |

| Molecular Weight | 218.27 g/mol | (3R,4R), (3S,4R), (3R,4S) | [1][2][3] |

| CAS Number | 1260612-08-5 | (3R,4R) | [4] |

| 907544-20-1 | (3S,4R) | [3][5][6][7] | |

| 907544-17-6 | (3R,4S) | [2][8] | |

| Appearance | White to off-white powder | (3S,4R) | [7] |

| Purity | ≥97% | (3S,4R) | [5] |

| IUPAC Name | tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | (3R,4R) | |

| tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | (3S,4R) | [1][5] | |

| tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | (3R,4S) | [2] | |

| Storage Temperature | Room Temperature | (3S,4R) | [5] |

Experimental Protocols

Synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate [3]

This protocol describes the debenzylation of a precursor molecule to yield the final product.

-

Reaction Components:

-

tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (Intermediate 28; 711 mg)

-

Ammonium formate (582 mg)

-

10% Palladium on activated carbon (Pd/C) (200 mg)

-

Methanol (MeOH) (10 ml)

-

-

Procedure:

-

The starting materials and reagents are combined in a reaction vessel with methanol as the solvent.

-

The reaction mixture is heated to 50°C for 1 hour.

-

After cooling to room temperature, the mixture is filtered through diatomaceous earth to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The final product, (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, is obtained in quantitative yield (503 mg).

-

-

Characterization:

-

¹H NMR (CDCl₃): δ 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H).[3]

-

Biological Activity and Potential Applications

While specific biological data for the (3R,4R) isomer is limited, related fluorinated piperidine compounds have shown potential in various therapeutic areas. For instance, the (3S,4R) isomer has been investigated for its neuropharmacological effects, with preclinical studies suggesting potential applications in modulating neurotransmitter systems like dopamine and serotonin pathways.[9] Additionally, this class of compounds has been explored for antiviral applications.[9] The (3R,4S) isomer has been identified as having potential as a potent Janus kinase (JAK) inhibitor and for reducing human ether-a-go-go-related gene (hERG) inhibitory activity.[8]

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the characterization of a novel chemical entity such as this compound.

Caption: A generalized workflow for the synthesis, purification, characterization, and preclinical evaluation of a novel chemical entity.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of chemical compounds should only be performed by trained professionals in a laboratory setting with appropriate safety precautions. The biological activities mentioned are based on preliminary research and do not represent approved medical uses.

References

- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. 1260612-08-5|this compound|BLD Pharm [bldpharm.com]

- 5. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]

- 6. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 [chemicalbook.com]

- 9. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-20-1 | Benchchem [benchchem.com]

Navigating the Spectroscopic Landscape of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) data for (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited public availability of complete NMR data for the (3R,4R) stereoisomer, this document presents representative data from its closely related (3S,4R) diastereomer. The spectroscopic characteristics of these epimers are expected to be highly comparable. This guide offers a structured presentation of available data, standardized experimental protocols, and logical workflows to aid in the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the partial ¹H NMR data reported for the (3S,4R) stereoisomer of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. This data provides a foundational understanding of the chemical environment of the protons within the molecule.

Table 1: ¹H NMR Data for (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.40 | s | 9H | C(CH₃)₃ |

| 1.88 | m | 2H | Piperidine ring CH₂ |

| 3.01 | m | 2H | Piperidine ring CH₂ |

| 3.55 | m | 2H | Piperidine ring CH₂ |

| 3.77 | m | 1H | Piperidine ring CH |

| 4.66 | d | 1H | Piperidine ring CHF |

Note: Data is for the (3S,4R) stereoisomer in CDCl₃. The data for the (3R,4R) stereoisomer is expected to be very similar.

-

¹³C NMR: Resonances for the tert-butyl group (quaternary and methyl carbons), multiple signals for the piperidine ring carbons (some showing C-F coupling), and a carbonyl signal for the carbamate.

-

¹⁹F NMR: A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with adjacent protons.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR data for fluorinated piperidine derivatives like this compound.

Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are provided as a general guideline for acquisition on a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

¹⁹F NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

-

Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) is initially recommended to locate the fluorine signal.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-128.

Workflow and Pathway Visualizations

The following diagrams illustrate key conceptual workflows relevant to the analysis and application of this compound.

Caption: Workflow for NMR data acquisition and analysis.

An In-depth Technical Guide on the Stability of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability profile of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block in pharmaceutical synthesis. Understanding the stability of this compound is crucial for ensuring its quality, efficacy, and safety in drug development and manufacturing processes. This document outlines potential degradation pathways, recommended storage and handling conditions, and detailed experimental protocols for stability assessment.

Physicochemical Properties and Structure

This compound is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group, the amino group, the fluorine atom, and the piperidine ring all influence its chemical stability.

| Property | Value |

| Molecular Formula | C₁₀H₁₉FN₂O₂ |

| Molecular Weight | 218.27 g/mol |

| CAS Number | 1260612-08-5 |

| Appearance | White to off-white powder |

| Storage | Recommended storage at 2-8°C, sealed in a dry, dark place.[1] |

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions. The primary sites of degradation are the Boc-protected amine and the piperidine ring itself.

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions.[2][3] This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and carbon dioxide, ultimately yielding the deprotected piperidine. This is the most significant and expected degradation pathway.

-

Base-Catalyzed Hydrolysis: The Boc group is generally stable under basic conditions.[2] However, prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis, although this is considered a minor degradation pathway compared to acid-catalyzed cleavage.

-

Neutral Hydrolysis: In a neutral aqueous medium, the compound is expected to be relatively stable.

Oxidative Degradation

The tertiary amine within the piperidine ring is susceptible to oxidation.[4] Common oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over extended periods, can lead to the formation of N-oxide derivatives or potentially ring-opening byproducts.[4]

Thermal Degradation

While the Boc group is relatively stable at moderate temperatures, it can undergo thermolytic cleavage at elevated temperatures, typically above 80-90°C.[2][5] This process results in the removal of the protecting group. The piperidine ring itself is generally thermally stable under typical pharmaceutical processing conditions.

Photodegradation

Compounds containing amine functionalities can be susceptible to photo-oxidation.[2] Exposure to light, particularly UV radiation, may initiate radical reactions leading to degradation.[4] The presence of the fluorine atom can also influence the photochemical stability of the molecule.[6]

The following diagram illustrates the primary predicted degradation pathways.

Caption: Predicted Degradation Pathways for the title compound.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a refrigerator at 2-8°C for long-term storage.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Light Protection: Keep in a tightly sealed, opaque container to protect from light.[4]

-

Moisture: Store in a dry, desiccated environment to prevent hydrolysis.

-

pH: Avoid contact with acidic materials to prevent deprotection of the Boc group.

Experimental Protocols for Stability Assessment

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following protocols outline a general approach for assessing the stability of this compound.

Analytical Methodology

A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) for peak identification.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Forced Degradation Protocol

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Incubate at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.[2]

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Incubate at 60°C for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.[2]

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.[4]

-

-

Thermal Degradation:

-

Place a known quantity of the solid compound in an oven at 80°C for 48 hours.

-

Also, store a solution of the compound (in a suitable solvent) at 80°C for 48 hours.

-

Analyze samples at the end of the exposure period.[2]

-

-

Photolytic Degradation:

-

Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (in accordance with ICH Q1B guidelines).

-

A control sample should be protected from light.[4]

-

The following diagram illustrates the general workflow for a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Data Presentation and Interpretation

The results from the forced degradation studies should be summarized in a clear and structured format to allow for easy comparison of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results (Hypothetical)

| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Major Degradant Peak (RT) |

| Control | 48h | 99.8 | <0.2 | 0 | - |

| 0.1 N HCl, 60°C | 24h | 15.2 | 84.6 | 1 | 2.5 min |

| 0.1 N NaOH, 60°C | 24h | 98.5 | 1.3 | 1 | 4.1 min |

| 3% H₂O₂, RT | 24h | 92.1 | 7.7 | 2 | 5.8 min, 6.2 min |

| Thermal (Solid), 80°C | 48h | 97.9 | 1.9 | 1 | 3.1 min |

| Photolytic (Solution) | ICH Q1B | 96.4 | 3.4 | 2 | 7.1 min, 7.5 min |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be obtained from experimental studies.

Interpretation:

-

The compound is highly unstable in acidic conditions, leading to significant degradation.

-

It demonstrates good stability in basic, neutral, and thermal stress conditions.

-

Moderate degradation is observed under oxidative and photolytic stress, indicating a need for protection from oxygen and light.

Conclusion

This compound is a stable compound under recommended storage conditions (2-8°C, dry, dark). The primary liability is the acid-sensitive Boc protecting group, which will readily cleave in the presence of acid. The compound also shows some sensitivity to oxidative and photolytic stress. For drug development professionals, it is imperative to control the pH and protect the compound from light and oxidizing agents during synthesis, formulation, and storage to maintain its purity and integrity. The experimental protocols provided in this guide offer a robust framework for conducting thorough stability assessments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate synonyms

An In-depth Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

This guide provides a comprehensive overview of this compound, a key chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's nomenclature, physicochemical properties, its significant role as a synthetic intermediate, and a representative experimental protocol for its preparation.

Compound Identification and Synonyms

This compound is a synthetically valuable piperidine derivative.[1][2] The specific stereochemistry, denoted by (3R,4R), is crucial for its interaction with biological targets when incorporated into larger, pharmacologically active molecules.[1] The molecule features a piperidine ring protected with a tert-butoxycarbonyl (Boc) group, an amino group at the 4-position, and a fluorine atom at the 3-position.[1] This unique combination of functional groups makes it a desirable intermediate in the synthesis of complex pharmaceutical agents.[1][3]

The compound is identified by several names and registry numbers across various chemical databases and suppliers. A structured summary of these identifiers is presented below for clarity and cross-referencing.

| Identifier Type | Value |

| IUPAC Name | tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate |

| CAS Number | 1260612-08-5[4][5] |

| Molecular Formula | C₁₀H₁₉FN₂O₂[4][5] |

| Molecular Weight | 218.27 g/mol [5][6] |

| Synonym 1 | 1-Boc-(3R,4R)-4-amino-3-fluoropiperidine |

| Synonym 2 | (3R,4R)-4-Amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester |

| Synonym 3 | (3R,4R)-1-Boc-3-fluoropiperidin-4-amine |

| Synonym 4 | tert-Butyl (3R,4R)-3-fluoro-4-aminopiperidine-1-carboxylate |

Role in Drug Discovery: Intermediate for DPP-4 Inhibitors

Fluorinated piperidine scaffolds are of significant interest in drug discovery. The strategic incorporation of fluorine can modulate key physicochemical properties such as basicity (pKa) and lipophilicity, which in turn can improve metabolic stability, membrane permeability, and binding affinity to the target protein.[3]

This compound serves as a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[7][8][9] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[9][10][11] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[9][11] This mechanism of action makes DPP-4 inhibitors a valuable class of oral antidiabetic drugs for the management of type 2 diabetes mellitus.[7][8][11] The specific stereochemistry and functionality of this piperidine derivative are essential for achieving high potency and selectivity for the DPP-4 enzyme in the final drug molecule.

Experimental Protocol: Synthesis

The following section details a representative method for the synthesis of this compound via debenzylation of a protected precursor. This method is adapted from established chemical literature.

Reaction: Catalytic hydrogenolysis for the removal of a benzyl protecting group.

Starting Material: tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Reagents and Materials:

-

tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

-

Ammonium formate (HCOONH₄)

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Diatomaceous earth (Celite®)

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 equivalent) is prepared in Methanol (approx. 14 mL per gram of starting material).

-

To this solution, ammonium formate (approx. 0.8 equivalents) and 10% Pd/C (approx. 0.28 equivalents by weight) are added.

-

The reaction mixture is heated to 50°C and stirred for 1 hour.

-

Upon completion, the mixture is cooled to room temperature.

-

The reaction slurry is then filtered through a pad of diatomaceous earth to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the title compound, this compound.

Characterization Data (Representative):

-

¹H NMR (CDCl₃): δ 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H).[12]

Visualization of Synthetic Workflow

The following diagram illustrates the key synthetic transformation described in the experimental protocol, showcasing the conversion of the benzyl-protected amine to the free amine.

Caption: Synthetic route for this compound.

References

- 1. CAS 907544-20-1: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperi… [cymitquimica.com]

- 2. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-20-1 | Benchchem [benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. 1260612-08-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:1260612-08-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidinyl-2-phenethylamino inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Stereochemistry of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the stereochemistry of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. Due to the limited availability of public data for this specific trans-diastereomer, this document also includes relevant information on the corresponding cis-isomer, (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, for comparative purposes.

Chemical Structure and Stereochemistry

This compound is a synthetic, non-commercially available piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry. The stereochemistry of the substituents at the C3 and C4 positions is crucial for the molecule's three-dimensional shape and its potential interactions with biological targets. In the (3R,4R) isomer, the fluorine atom and the amino group are in a trans configuration relative to each other.

Below is a diagram illustrating the chemical structure and stereochemistry of the (3R,4R) isomer.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value (for cis-(3S,4R) isomer) | Reference |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1][2] |

| Molecular Weight | 218.27 g/mol | [1][2] |

| CAS Number | 907544-20-1 | [1][2] |

| Appearance | White to off-white powder | |

| ¹H NMR (CDCl₃) | [1] | |

| δ 1.40 (s, 9H) | Boc group | [1] |

| δ 1.88 (m, 2H) | Piperidine ring protons | [1] |

| δ 3.01 (m, 2H) | Piperidine ring protons | [1] |

| δ 3.55 (m, 2H) | Piperidine ring protons | [1] |

| δ 3.77 (m, 1H) | Piperidine ring proton | [1] |

| δ 4.66 (d, 1H) | Piperidine ring proton | [1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the stereoselective synthesis of the trans-(3R,4R) isomer is not publicly available. However, a general approach to synthesizing trans-3,4-disubstituted piperidines can be proposed based on established organic chemistry principles. One plausible route involves the stereoselective reduction of a suitable precursor, such as a 3-fluoro-4-oximinopiperidine derivative, followed by separation of the diastereomers.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted piperidine derivative.

Caption: A generalized workflow for the synthesis of a trans-3,4-disubstituted piperidine.

Representative Experimental Protocol for a Related Compound

While a protocol for the target trans-isomer is unavailable, a documented procedure for the final debenzylation step to yield the cis-(3S,4R)-4-aminopiperidine derivative is described as follows[1]:

-

Reaction: To a solution of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg) in methanol (10 ml) is added ammonium formate (582 mg) and 10% Palladium on activated carbon (200 mg).

-

Conditions: The reaction mixture is heated to 50°C for 1 hour.

-

Work-up: The mixture is then cooled to room temperature, filtered through diatomaceous earth, and the solvent is removed under reduced pressure to yield the product.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. For the related cis-(3S,4R) isomer, some sources suggest it may have antiviral properties. Derivatives of 4-aminopiperidine have been investigated for a range of biological activities, including as antifungal agents. Without a known biological target for the (3R,4R) isomer, a signaling pathway diagram cannot be constructed.

Conclusion

This compound represents a specific stereoisomer of a synthetically accessible piperidine derivative. While detailed experimental and quantitative data for this trans-isomer are scarce in publicly accessible literature, this guide has provided the available structural information and a generalized framework for its synthesis and characterization. Further research would be required to fully elucidate its physicochemical properties, develop a stereoselective synthesis, and investigate its potential biological activities. The data provided for the corresponding cis-isomer can serve as a valuable point of reference for researchers working with this class of compounds.

References

A Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: Commercial Availability, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, and potential synthetic routes. Furthermore, it explores the broader biological context of fluorinated piperidines, with a focus on their potential interactions with key signaling pathways, such as the Janus kinase (JAK)-STAT pathway and the hERG potassium channel, which are critical considerations in drug development.

Commercial Availability

This compound, identified by CAS number 1260612-08-5, is available from several specialized chemical suppliers. The compound is typically offered for research and development purposes. The following table summarizes the availability from a selection of vendors. Purity levels are generally high, though it is recommended to consult the certificate of analysis for specific batch data.

| Supplier | CAS Number | Purity | Notes |

| BLDpharm | 1260612-08-5 | ≥98% | Available for online orders.[1] |

| Synthonix | 1260612-08-5 | 97.0% | Typically in-stock.[2] |

| Sigma-Aldrich | 1260612-08-5 | 98% | Marketed by Ambeed, Inc.[3] |

| ChemicalBook | 1260612-08-5 | Varies | Lists multiple suppliers. |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value |

| Molecular Formula | C₁₀H₁₉FN₂O₂ |

| Molecular Weight | 218.27 g/mol |

| CAS Number | 1260612-08-5 |

| Appearance | Solid |

| Storage Conditions | 2-8°C, sealed in dry, dark place |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. This would typically start from a commercially available chiral precursor and involve several steps of protection, stereoselective fluorination, and deprotection.

References

An In-depth Technical Guide on the Safety and Handling of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block in contemporary drug discovery. Due to the limited availability of extensive experimental data for this specific stereoisomer, this guide synthesizes information from supplier safety data sheets, related compounds, and established chemical safety principles.

Chemical and Physical Properties

This compound is a fluorinated piperidine derivative. The incorporation of fluorine can significantly influence the conformational properties and biological activity of the parent molecule.[1][2] The tert-butyloxycarbonyl (Boc) protecting group makes it suitable for use in multi-step organic synthesis.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 1260612-08-5 | BLDpharm[3], Sigma-Aldrich[4] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | Sigma-Aldrich[4] |

| Molecular Weight | 218.27 g/mol | PubChem (for (3S,4R) isomer)[5] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| Purity | Typically ≥97% | Synthonix[6] |

| Boiling Point | No data available | BLDpharm[7] |

| Melting Point | No data available | |

| Solubility | No data available | |

| Storage Temperature | 2-8°C, sealed in dry, dark place | Sigma-Aldrich[4], BLDpharm[7] |

Safety and Hazard Information

The primary safety concerns for this compound are related to irritation and potential harm upon ingestion or inhalation. It is classified under GHS07.[4]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[4] |

| H315 | Causes skin irritation.[4] | |

| H319 | Causes serious eye irritation.[4] | |

| H335 | May cause respiratory irritation.[4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water and soap.[8] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Experimental Protocols

The following protocols are generalized procedures based on the known hazards of this compound and standard laboratory practices. Researchers should always perform a risk assessment before starting any new procedure.

Standard Handling and Weighing Protocol

-

Preparation : Before handling the compound, ensure the designated workspace (e.g., a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including personal protective equipment (PPE), readily available.

-

Personal Protective Equipment (PPE) : Wear a standard laboratory coat, nitrile gloves (ensure they are resistant to any solvents being used), and safety glasses with side shields. For weighing larger quantities where dust generation is possible, a face shield and appropriate respiratory protection should be considered.

-

Weighing :

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

-

Use a clean, tared weigh boat or glass vial to contain the solid.

-

Handle the container of the compound with care to avoid generating dust. Use a spatula to transfer the solid.

-

Close the primary container tightly immediately after use.

-

-

Post-Handling :

-

Clean the spatula and weighing area thoroughly.

-

Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated chemical waste container.

-

Wash hands thoroughly with soap and water after handling is complete.

-

Spill Response Protocol

-

Evacuation and Notification : In the event of a significant spill, evacuate the immediate area and notify laboratory personnel and the safety officer.

-

Control and Containment :

-

Ensure the area is well-ventilated, preferably within a fume hood.

-

For a small, dry spill, carefully sweep up the material using a dustpan and brush, avoiding the generation of dust. An absorbent material like vermiculite can be gently spread over the spill to aid in collection.

-

-

Decontamination :

-

Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for chemical waste disposal.

-

Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.

-

-

PPE : Wear appropriate PPE, including gloves, safety glasses, and a lab coat, during the entire cleanup process. For larger spills, respiratory protection may be necessary.

Disposal Protocol

-

Waste Collection : All waste containing this compound, including unused compound, contaminated consumables (e.g., gloves, wipes, weigh boats), and reaction residues, must be collected in a designated hazardous waste container.

-

Labeling : The waste container must be clearly labeled with the full chemical name and associated hazards.

-

Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed waste disposal contractor.

-

Regulations : All disposal must comply with local, state, and federal environmental regulations. Do not dispose of this chemical down the drain or in regular trash.

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and assessment of this compound.

Caption: Chemical Hazard Assessment Workflow.

Caption: Spill Response Decision Flowchart.

References

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1260612-08-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1260612-08-5 [sigmaaldrich.com]

- 5. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthonix, Inc > 1260612-08-5 | (3R,4R)-4-Amino-1-Boc-3-fluoropiperidine [synthonix.com]

- 7. 1260612-08-5|this compound|BLD Pharm [fr.bldpharm.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

Introduction

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, pKa, and binding affinity. The specific stereochemistry of this compound makes it a crucial intermediate for the synthesis of targeted therapeutics. This document provides a detailed, three-step synthetic protocol for the preparation of this compound, commencing from the readily available N-Boc-4-piperidone. The described methodology is based on established chemical transformations, including electrophilic fluorination, diastereoselective reductive amination, and catalytic transfer hydrogenolysis.

Overall Synthetic Scheme

A three-step synthetic route has been devised for the synthesis of the target compound. The process begins with the electrophilic fluorination of tert-butyl 4-oxopiperidine-1-carboxylate (1) to yield the α-fluoroketone intermediate (2). This is followed by a diastereoselective reductive amination with benzylamine to introduce the amino group and establish the desired (3S,4R) stereochemistry in the N-benzylated intermediate (3). The final step involves the removal of the N-benzyl protecting group via catalytic transfer hydrogenation to afford the target compound, this compound (4).

Data Presentation

The following table summarizes the expected yields and key parameters for each step of the synthesis.

| Step | Product Name | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield (%) | Purity (%) |

| 1 | tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | N-Boc-4-piperidone | LiHMDS, NFSI | THF | -78 °C to rt | 4 h | ~65-75 | >95 |

| 2 | tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Benzylamine, Ti(OiPr)₄, NaBH₄ | Methanol | 0 °C to rt | 12 h | ~70-80 | >95 (as a mixture of diastereomers, major isomer shown) |

| 3 | This compound | tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | 10% Pd/C, Ammonium Formate | Methanol | 50 °C | 1 h | Quantitative | >97[1] |

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (2)

This procedure describes the electrophilic fluorination of N-Boc-4-piperidone to introduce a fluorine atom at the α-position to the carbonyl group.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1)

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF.

-

Add the NFSI solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (2) as a solid.

Step 2: Diastereoselective Synthesis of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (3)

This protocol outlines the reductive amination of the α-fluoroketone with benzylamine to form the N-benzylated amino piperidine intermediate with the desired trans stereochemistry.

Materials:

-

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate (2)

-

Benzylamine

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous methanol.

-

Add benzylamine (1.1 eq) to the solution.

-

Add titanium(IV) isopropoxide (1.2 eq) and stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water. A precipitate of titanium dioxide will form.

-

Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product, which will be a mixture of diastereomers, can be purified by flash column chromatography to isolate the major (3S,4R) trans diastereomer (3).

Step 3: Synthesis of this compound (4)

This final step involves the deprotection of the N-benzyl group using catalytic transfer hydrogenation to yield the target primary amine.

Materials:

-

tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (3) (Note: The stereochemistry at C4 inverts upon removal of the benzyl group and re-assignment of priorities, leading to the (3R,4R) product)

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (MeOH)

-

Diatomaceous earth (Celite®)

Procedure:

-

To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg, 1.0 eq) in methanol (10 mL), add ammonium formate (582 mg, ~4.0 eq) and 10% Pd/C (200 mg).[1]

-

Heat the reaction mixture to 50 °C and stir for 1 hour.[1]

-

Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth and wash the pad with methanol.[1]

-

Concentrate the filtrate under reduced pressure to obtain the title compound (4) (expected yield: 503 mg, quantitative).[1]

-

The product is often of sufficient purity for subsequent use without further purification. If necessary, it can be purified by standard techniques.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

Conduct all reactions in a well-ventilated fume hood.

-

LiHMDS is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

-

Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

References

Chiral Synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis of this fluorinated piperidine derivative with precise stereochemical control is crucial for the development of novel therapeutics. The protocols described herein are based on established methodologies, including asymmetric hydrogenation and enzymatic transamination, to achieve high diastereo- and enantioselectivity.

Synthetic Strategies and Data Presentation

The stereoselective synthesis of the syn-3-fluoro-4-aminopiperidine core is the critical challenge. Two primary strategies have proven effective: asymmetric hydrogenation of a fluoroenamide and dynamic kinetic asymmetric transamination of a fluoroketone. A final debenzylation step yields the target compound.

Table 1: Key Strategic Approaches and Reported Performance

| Strategy | Key Transformation | Catalyst/Enzyme | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Asymmetric Hydrogenation | Asymmetric hydrogenation of a fluoroenamide | Ru-based catalyst | >20:1 | 97% | 85% | [1][2] |

| Asymmetric Transamination | Dynamic kinetic asymmetric transamination of a fluoroketone | Transaminase (ATA) | 15:1 | 96% | 66% | [1][2] |

Table 2: Summary of a Representative Synthetic Route

| Step | Reaction | Key Reagents | Product | Yield (%) | Purity/Selectivity |

| 1 | N-Benzoylation and Benzylation | 3-fluoro-4-aminopyridine, Benzoyl chloride, Benzyl bromide | Benzyl-(3-fluoropyridin-4-yl)benzamide | High | N/A |

| 2 | Partial Reduction | Benzyl-(3-fluoropyridin-4-yl)benzamide, NaBH4, Methanol | N-(1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)benzamide (Fluoroenamide) | High | N/A |

| 3 | Asymmetric Hydrogenation | Fluoroenamide, Ru-catalyst, H2 | tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | ~85% | >20:1 dr, 97% ee |

| 4 | Boc Protection | (3S,4R)-4-(benzylamino)-3-fluoropiperidine | tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | High | N/A |

| 5 | Debenzylation | tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, Ammonium formate, 10% Pd/C | This compound | Quantitative | >99% |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the chiral synthesis of this compound via the asymmetric hydrogenation route.

Protocol 1: Synthesis of N-(1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)benzamide (Fluoroenamide Intermediate)

-

N-Benzoylation of 3-fluoro-4-aminopyridine: To a solution of 3-fluoro-4-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-fluoropyridin-4-yl)benzamide.

-

Benzylation: Dissolve the N-(3-fluoropyridin-4-yl)benzamide (1.0 eq) in acetonitrile. Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 16 hours. Cool the reaction to room temperature, and collect the resulting pyridinium salt by filtration.

-

Partial Reduction: Suspend the pyridinium salt (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (NaBH4) (2.0 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 2 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, filter, and concentrate to give the crude fluoroenamide, which can be purified by column chromatography.[3]

Protocol 2: Asymmetric Hydrogenation and Boc Protection

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the fluoroenamide (1.0 eq) and the selected Ru-phosphine catalyst (e.g., (R)-BINAP-RuCl2, 0.01 eq) in degassed methanol. Pressurize the reactor with hydrogen gas (50-100 atm) and stir at the optimized temperature (e.g., 50 °C) for 24-48 hours.[1][2]

-

Work-up and Amine Deprotection: After cooling and venting the reactor, filter the reaction mixture through a pad of Celite to remove the catalyst. The benzoyl protecting group can be removed under acidic or basic hydrolysis conditions to yield (3S,4R)-N-benzyl-3-fluoropiperidin-4-amine.

-

Boc Protection: To a solution of the resulting amine (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc2O) (1.2 eq). Stir at room temperature for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate. Purify by column chromatography.

Protocol 3: Final Debenzylation to Yield this compound

-

Reaction Setup: To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg, 1.0 eq) in methanol (10 mL), add ammonium formate (582 mg, 4.0 eq) and 10% Palladium on activated carbon (200 mg).[4]

-

Reaction Conditions: Heat the reaction mixture to 50 °C for 1 hour.[4]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure to obtain this compound (503 mg, quantitative yield).[4]

Visualized Synthetic Workflow

The following diagram illustrates the logical flow of the asymmetric hydrogenation approach to the target molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Key Building Block for Advanced Drug Discovery

Introduction: (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its unique stereochemistry and the presence of a fluorine atom. This fluorinated piperidine derivative serves as a crucial component in the synthesis of complex molecules, particularly in the development of targeted therapies. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.

Physicochemical Properties

The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1260612-08-5 | [1] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2] |

| Molecular Weight | 218.27 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥97% | [2] |

| Storage | Store at room temperature | [2] |

Synthesis of the Building Block

A common synthetic route to obtain this compound involves the debenzylation of a protected precursor. The following protocol is a representative example.

Protocol 1: Synthesis via Debenzylation

This protocol describes the removal of a benzyl protecting group from the corresponding N-benzylamino precursor to yield the free amine.

Materials:

-

tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

-

Ammonium formate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Diatomaceous earth

Procedure:

-

To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg) in methanol (10 mL), add ammonium formate (582 mg) and 10% Pd/C (200 mg).[4]

-

Heat the reaction mixture to 50°C for 1 hour.[4]

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to yield the title compound.[4]

Quantitative Data:

| Precursor | Product | Reagents | Solvent | Temp. | Time | Yield | ¹H NMR (CDCl₃) δ (ppm) |

| tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | This compound | Ammonium formate, 10% Pd/C | Methanol | 50°C | 1 h | Quantitative | 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H) |

Application in the Synthesis of JAK Inhibitors

A significant application of fluorinated aminopiperidine building blocks is in the development of Janus kinase (JAK) inhibitors. These enzymes are critical components of signaling pathways that regulate immune responses and cell growth.[5] The building block, specifically a related stereoisomer, has been instrumental in the synthesis of Ritlecitinib (PF-06651600), a selective inhibitor of JAK3 and the TEC family of kinases.[6]

The JAK-STAT Signaling Pathway and Therapeutic Intervention

The JAK-STAT pathway is a crucial signaling cascade for a variety of cytokines and growth factors involved in immunity and inflammation.[7] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.

References

- 1. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]

- 2. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]

- 3. Page loading... [wap.guidechem.com]

- 4. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

Application of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate in the Synthesis of Janus Kinase (JAK) Inhibitors

Introduction

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable chiral building block in the synthesis of a new generation of Janus Kinase (JAK) inhibitors. Its specific stereochemistry and the presence of a fluorine atom are crucial for achieving high potency and selectivity, as well as for optimizing the pharmacokinetic properties of the final drug substance. This fluorinated piperidine moiety is incorporated into the inhibitor structure to interact with the kinase domain of JAK enzymes, which are pivotal in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is associated with numerous inflammatory and autoimmune disorders. JAK inhibitors modulate this pathway by blocking the catalytic activity of JAK enzymes, thereby interrupting the downstream signaling cascade.

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.

Caption: The JAK-STAT signaling pathway.

Synthetic Application in JAK Inhibitor Synthesis

The primary application of this compound in JAK inhibitor synthesis involves its coupling with a heterocyclic core, typically a pyrrolo[2,3-d]pyrimidine. This reaction is a crucial step in assembling the final inhibitor molecule. The piperidine's amino group acts as a nucleophile, displacing a leaving group (commonly a halogen) on the heterocyclic core.

A representative synthetic scheme for the synthesis of a JAK inhibitor intermediate is outlined below. This involves the nucleophilic aromatic substitution (SNAr) of a chloro-substituted pyrrolo[2,3-d]pyrimidine with the fluorinated aminopiperidine derivative.

Caption: General workflow for JAK inhibitor synthesis.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (3R,4R)-4-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3-fluoropiperidine-1-carboxylate

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 1260612-08-5 | 218.27 |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | 153.57 |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

| Ethyl acetate | 141-78-6 | 88.11 |

| Brine | N/A | N/A |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

Procedure:

-

To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq).

-

Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Expected Yield and Purity:

| Product | Typical Yield (%) | Purity (%) |

| tert-butyl (3R,4R)-4-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3-fluoropiperidine-1-carboxylate | 75-85 | >98 |

Protocol 2: Deprotection and Acrylamide Moiety Installation (General Procedure)

Following the coupling reaction, the Boc protecting group is typically removed under acidic conditions, and the subsequent free amine is acylated to install the reactive "warhead" necessary for covalent inhibition of the JAK enzyme.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| tert-butyl (3R,4R)-4-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3-fluoropiperidine-1-carboxylate | N/A | 355.81 |

| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Acryloyl chloride | 814-68-6 | 90.51 |

| Triethylamine (TEA) | 121-44-8 | 101.19 |

Procedure:

-

Boc Deprotection: Dissolve the product from Protocol 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours. Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

Acrylamide Formation: Dissolve the resulting amine salt in DCM and cool to 0 °C. Add triethylamine (TEA) to neutralize the salt. Add acryloyl chloride dropwise and stir the reaction at 0 °C to room temperature for 1-3 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by chromatography or recrystallization.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Protocol 1: Coupling | This compound | tert-butyl (3R,4R)-4-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3-fluoropiperidine-1-carboxylate | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, DIPEA | DMF | 80-90 | 12-24 | 75-85 |

| Protocol 2: Deprotection | Product from Protocol 1 | (3R,4R)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-fluoropiperidin-4-amine | TFA | DCM | 0 to RT | 1-2 | ~95 |

| Protocol 2: Acrylamide Formation | Deprotected Amine | Final JAK Inhibitor | Acryloyl chloride, TEA | DCM | 0 to RT | 1-3 | 70-80 |

This compound is a key chiral intermediate that enables the efficient and stereoselective synthesis of potent JAK inhibitors. The protocols outlined provide a general framework for its application in the construction of these therapeutically important molecules. The precise reaction conditions and purification methods may require optimization depending on the specific target inhibitor and scale of the synthesis. The use of this fluorinated building block highlights a modern strategy in medicinal chemistry to fine-tune the properties of drug candidates for improved efficacy and safety.

Application Notes and Protocols: The Role of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate in the Synthesis of a Novel CGRP Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitonin gene-related peptide (CGRP) is a well-validated target in the treatment of migraine. Small molecule CGRP receptor antagonists, known as 'gepants', have emerged as a significant therapeutic class. A key structural motif in the development of potent CGRP antagonists is the fluorinated piperidine scaffold. The specific stereoisomer, (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, serves as a critical chiral building block for introducing the syn-1,2-amino-fluoro-piperidine pharmacophore. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of a novel CGRP receptor antagonist, based on scalable and efficient methodologies developed by researchers at Merck.[1][2][3][4]

Synthesis Pathway Overview

The synthesis of the target CGRP receptor antagonist is achieved through a convergent approach. The key intermediate, this compound, is synthesized via two distinct and effective routes. This intermediate is then coupled with a second key fragment, a γ-lactam moiety, to yield the final active pharmaceutical ingredient (API).

Route 1: Ru-Catalyzed Asymmetric Hydrogenation

An initial approach to the key fluoropiperidine intermediate involved the ruthenium-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide.[1][2][3][4] This method was effective for producing sufficient quantities for early preclinical studies.

Route 2: Dynamic Kinetic Asymmetric Transamination (DKAT)

A more cost-effective and scalable route was subsequently developed utilizing a dynamic kinetic asymmetric transamination of a fluorinated piperidinone precursor.[1][2][3][4] This biocatalytic approach employs a transaminase enzyme to achieve high diastereoselectivity and enantioselectivity.

The overall synthetic pathway is depicted below:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3âFluoro-4-aminopiperidine - figshare - Figshare [figshare.com]

- 4. Collection - Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3âFluoro-4-aminopiperidine - The Journal of Organic Chemistry - Figshare [figshare.com]

Application Notes and Protocols: Acylation Reactions of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The introduction of an acyl group to the 4-amino position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making this a key transformation in the synthesis of novel therapeutic agents. The protocols outlined below describe standard procedures for acylation using both acyl chlorides and carboxylic acids with common coupling reagents.

Introduction

This compound is a chiral, fluorinated piperidine derivative. The fluorine atom can influence the pKa of the adjacent amino group and introduce favorable metabolic stability and binding characteristics. The Boc-protecting group on the piperidine nitrogen allows for selective acylation at the 4-position. Subsequent removal of the Boc group can provide access to a diverse range of N-substituted 4-acylamino-3-fluoropiperidines.

This document details two primary methods for the acylation of this substrate: reaction with an acyl chloride in the presence of a base, and amide coupling with a carboxylic acid using a peptide coupling reagent.

Data Presentation